Sodium;5-hydroxy-6-phenylhexanoate

Catalog No.
S3195143
CAS No.
2490430-27-6
M.F
C12H15NaO3
M. Wt
230.239
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium;5-hydroxy-6-phenylhexanoate

CAS Number

2490430-27-6

Product Name

Sodium;5-hydroxy-6-phenylhexanoate

IUPAC Name

sodium;5-hydroxy-6-phenylhexanoate

Molecular Formula

C12H15NaO3

Molecular Weight

230.239

InChI

InChI=1S/C12H16O3.Na/c13-11(7-4-8-12(14)15)9-10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2,(H,14,15);/q;+1/p-1

InChI Key

WGFKYBITKRAQGB-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)CC(CCCC(=O)[O-])O.[Na+]

solubility

not available

Sodium;5-hydroxy-6-phenylhexanoate is a chemical compound with the molecular formula C12H15NaO3C_{12}H_{15}NaO_3 and a molecular weight of approximately 230.239 g/mol. It is a sodium salt derived from 5-hydroxy-6-phenylhexanoic acid, characterized as a white crystalline powder that is soluble in water. The compound has a melting point range of 120-122 °C and features a pH of 7.0-8.0, indicating its neutrality in solution. Sodium;5-hydroxy-6-phenylhexanoate is primarily utilized in scientific research, particularly in the study of neurotransmission within the central nervous system, where it functions as a neurotransmitter, facilitating communication between neurons .

Typical of carboxylic acids and their salts. Key reactions include:

  • Acid-Base Reactions: As a salt, it can dissociate in solution to form sodium ions and 5-hydroxy-6-phenylhexanoate anions, which can participate in acid-base equilibria.
  • Esterification: The compound can react with alcohols to form esters under acidic conditions.
  • Alkylation: Similar to other sodium salts, it may react with alkyl halides to produce alkylated derivatives through nucleophilic substitution mechanisms.

These reactions highlight its potential utility in organic synthesis and medicinal chemistry.

Sodium;5-hydroxy-6-phenylhexanoate exhibits significant biological activity as a neurotransmitter. It modulates neuronal activity and influences various physiological processes such as mood regulation, cognitive function, and behavior. Studies indicate that it may play a role in enhancing inhibitory neurotransmission and could be involved in mechanisms underlying neurological disorders . Its interactions within the central nervous system make it an important compound for research into treatments for conditions like depression and anxiety.

The synthesis of sodium;5-hydroxy-6-phenylhexanoate typically involves the following steps:

  • Starting Material: The process begins with 5-hydroxy-6-phenylhexanoic acid.
  • Neutralization: This acid is reacted with sodium hydroxide to form the sodium salt.
  • Purification: The resultant product is purified via recrystallization to ensure high purity for experimental use.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Sodium;5-hydroxy-6-phenylhexanoate has several applications in scientific research:

  • Neuroscience Research: It is widely used to study neurotransmission mechanisms and the effects of pharmacological agents on neuronal activity.
  • Drug Development: The compound's properties may aid in developing new therapeutic agents for neurological conditions.

Its role as a neurotransmitter makes it particularly valuable for exploring treatments for mood disorders and cognitive impairments .

Research on sodium;5-hydroxy-6-phenylhexanoate has focused on its interactions with various receptors and enzymes within the central nervous system. It has been shown to influence neurotransmitter systems, particularly by modulating dopamine activity and affecting signaling pathways associated with mood regulation . Ongoing studies aim to elucidate its precise mechanisms of action and potential therapeutic applications.

Several compounds share structural or functional similarities with sodium;5-hydroxy-6-phenylhexanoate. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
Sodium phenoxideContains a phenolic structureActs as a precursor for aryl ethers
Lithium(1+) ion 5-hydroxy-2-phenylpentanoateHydroxyl group presentModulates enzyme activity differently
Sodium 3-(4-chlorophenyl)-5-hydroxy-2-phenylhexanoateSimilar hexanoate backboneContains a chlorine substituent

These compounds exhibit unique reactivity patterns and biological activities that distinguish them from sodium;5-hydroxy-6-phenylhexanoate while retaining some common functional characteristics .

Dates

Last modified: 08-18-2023

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